molecular formula C4H13NSi B7724321 Dimethylsilyldimethylamine

Dimethylsilyldimethylamine

Cat. No.: B7724321
M. Wt: 103.24 g/mol
InChI Key: KNLUHXUFCCNNIB-UHFFFAOYSA-N
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Description

Dimethylsilyldimethylamine is an organosilicon compound with the molecular formula C₄H₁₃NSi. It is a colorless liquid that is used in various chemical applications due to its unique properties. This compound is known for its reactivity and is often utilized in the synthesis of other organosilicon compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylsilyldimethylamine can be synthesized through several methods. One common method involves the reaction of dimethylchlorosilane with dimethylamine. The reaction typically occurs in the presence of a base such as lithium borohydride to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced reactors and purification techniques is essential to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Dimethylsilyldimethylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form siloxanes and other silicon-containing compounds.

    Reduction: It can be reduced under specific conditions to yield different organosilicon products.

    Substitution: this compound can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and bases can be employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield siloxanes, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.

Scientific Research Applications

Dimethylsilyldimethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: The compound is utilized in the modification of biomolecules for various biological studies.

    Industry: this compound is used in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of dimethylsilyldimethylamine involves its reactivity with various chemical species. The compound can interact with molecular targets through its silicon and nitrogen atoms, facilitating the formation of new chemical bonds. These interactions are crucial in its applications in synthesis and modification of other compounds.

Comparison with Similar Compounds

Similar Compounds

  • Dimethylaminodimethylsilane
  • Trimethylsilyldimethylamine
  • Tetramethylsilane

Uniqueness

Dimethylsilyldimethylamine is unique due to its specific combination of silicon and nitrogen atoms, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity that is valuable in various chemical processes.

Properties

IUPAC Name

N-dimethylsilyl-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H13NSi/c1-5(2)6(3)4/h6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLUHXUFCCNNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[SiH](C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22705-32-4
Record name N,N,1,1-Tetramethylsilanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22705-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethylsilyldimethylamine
Reactant of Route 2
Dimethylsilyldimethylamine
Reactant of Route 3
Dimethylsilyldimethylamine
Reactant of Route 4
Dimethylsilyldimethylamine
Reactant of Route 5
Dimethylsilyldimethylamine
Reactant of Route 6
Dimethylsilyldimethylamine

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